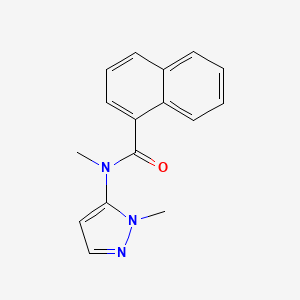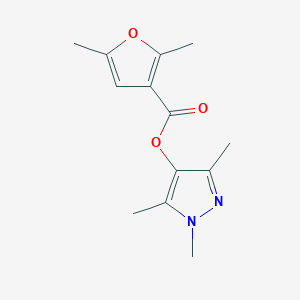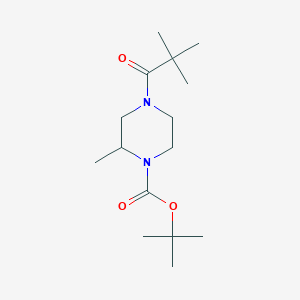
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is not fully understood. However, it has been shown to bind to certain proteins, including the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been associated with various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the binding of BET proteins to chromatin, leading to a decrease in the expression of genes regulated by BET proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments. It has a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. This compound is also fluorescent, making it useful for studying the localization and dynamics of proteins in living cells. However, this compound has some limitations. It is relatively expensive and can be difficult to synthesize. In addition, this compound has a short half-life in vivo, limiting its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate in scientific research. One potential application is in the development of novel cancer therapeutics. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more potent and selective inhibitors of BET proteins. Another potential application is in the study of epigenetic regulation. BET proteins play a crucial role in epigenetic regulation, and this compound could be used to study the role of BET proteins in various diseases. Finally, this compound could be used as a tool for the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research. It has a high binding affinity for certain proteins and has been used as a tool for studying protein-protein interactions, protein localization, and the development of novel compounds with potential biological activity. This compound has several advantages for use in lab experiments, including its high binding affinity and fluorescence. However, it also has limitations, including its expense and short half-life in vivo. Future research could lead to the development of novel cancer therapeutics, a better understanding of epigenetic regulation, and the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Synthesemethoden
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting this compound is then purified by column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is widely used in scientific research due to its unique properties. It has been shown to have a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. This compound has also been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. In addition, this compound has been used as a building block for the synthesis of various compounds with potential biological activity.
Eigenschaften
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(9(2)16(3)15-8)18-13(17)10-5-4-6-11(14)7-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANKNOKGSXCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)

![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)



